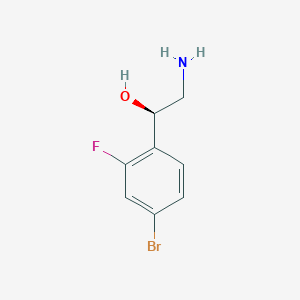
5-Cyano-1h-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1h-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a cyano group at the 5-position, an indole core, and a sulfonyl chloride group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1h-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1h-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The indole core can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid; conditions include the use of a catalyst (e.g., iron(III) chloride) and controlled temperature.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon); conditions include an inert atmosphere and controlled temperature.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Amines: Formed from the reduction of the cyano group.
Scientific Research Applications
5-Cyano-1h-indole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Chemical Biology: Applied in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Cyano-1h-indole-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The indole core can also engage in π-π interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1h-indole-3-sulfonyl chloride: Similar structure but with a fluoro group instead of a cyano group.
5-Bromo-1h-indole-3-sulfonyl chloride: Similar structure but with a bromo group instead of a cyano group.
5-Methoxy-1h-indole-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
5-Cyano-1h-indole-3-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. The cyano group can participate in additional chemical transformations, such as reduction to an amine or cyclization reactions, providing access to a broader range of derivatives compared to its analogs .
Properties
Molecular Formula |
C9H5ClN2O2S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
5-cyano-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2S/c10-15(13,14)9-5-12-8-2-1-6(4-11)3-7(8)9/h1-3,5,12H |
InChI Key |
FRXYJHWXCYWFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine](/img/structure/B15240166.png)

![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)
![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)



![3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B15240224.png)
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)

![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)


![1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
